3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
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Overview
Description
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl and piperazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, quinoline derivatives are often explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. The specific biological activities of this compound would need to be determined through experimental studies.
Industry
Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity and potential biological activities make them valuable in various applications.
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with sulfonyl and piperazinyl groups. Examples might include:
- 4-(4-(2-Methoxyphenyl)piperazin-1-yl)quinoline
- 3-(Phenylsulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
Uniqueness
The uniqueness of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with desired properties.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-12-13-22(18-21(20)2)35(32,33)27-19-29-24-9-5-4-8-23(24)28(27)31-16-14-30(15-17-31)25-10-6-7-11-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKIUZZOTXADX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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